(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine
Overview
Description
(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine is a useful research compound. Its molecular formula is C7H16Cl2N4O and its molecular weight is 243.13. The purity is usually 95%.
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Scientific Research Applications
Applications in Drug Discovery and Medicinal Chemistry
The compound (5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-A]pyridin-3-YL)methanamine has been extensively studied for its utility in drug discovery and medicinal chemistry. Its applications range from serving as a privileged scaffold for lead compound design in anti-diabetes drug development to acting as a core structure in synthesizing novel anti-diabetic and anti-tumor agents.
Lead-like Compound Design : Functionalized building blocks based on 5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine have been prepared for use as privileged motifs in lead-like compound design. Specifically, derivatives have shown utility in stimulating glucagon-like peptide-1 (GLP-1) secretion, positioning them as novel anti-diabetes drug leads (Mishchuk et al., 2016).
Novel Antimicrobial Agents : The synthesis and discovery of triazolo-pyridazine-6-yl-substituted piperazines, derived from a similar compound structure, have demonstrated effective Dipeptidyl peptidase-4 (DPP-4) inhibition, highlighting their potential as anti-diabetic medications. These compounds have also shown significant antioxidant and insulinotropic activity, making them promising candidates for diabetes treatment (Bindu et al., 2019).
γ-Secretase Modulators : Novel derivatives have been designed, synthesized, and evaluated as γ-secretase modulators (GSMs). Optimization of these compounds has led to significant reductions in brain Aβ42 in mice, indicating potential applications in Alzheimer's disease treatment (Takai et al., 2015).
P2X7 Receptor Antagonists : Research into 4-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-based P2X7 receptor antagonists has led to the identification of compounds with potent and selective brain penetrant properties. These antagonists have shown robust in vivo target engagement after oral dosing, indicating their therapeutic potential in treating diseases related to the P2X7 ion channel (Letavic et al., 2017).
Anti-Tumor Activities : Synthesis of new [1,2,4]triazolo[1,5-a]pyrimidine derivatives has showcased potent anti-tumor cytotoxic activity in vitro using different human cancer cell lines. This research highlights the potential of these compounds in cancer treatment (Ahmed et al., 2014).
Mechanism of Action
Future Directions
The compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo- [4,3-a]pyrazines, which is a building block in medicinal chemistry . The potential of further synthetic application of the library members for medicinally oriented synthesis was shown . The compound could also be used in therapeutic treatments .
Properties
IUPAC Name |
5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c8-5-7-10-9-6-3-1-2-4-11(6)7/h1-5,8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKRJNDYSGMPAAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2CN)C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401176903 | |
Record name | 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401176903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915923-19-2 | |
Record name | 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=915923-19-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5,6,7,8-Tetrahydro-1,2,4-triazolo[4,3-a]pyridine-3-methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401176903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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